molecular formula C7H5F2NO2 B2489908 Methyl 2,5-difluoronicotinate CAS No. 1214362-39-6

Methyl 2,5-difluoronicotinate

Cat. No.: B2489908
CAS No.: 1214362-39-6
M. Wt: 173.119
InChI Key: WONUWHYMFMRSOH-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoronicotinate is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of nicotinic acid, where two hydrogen atoms on the pyridine ring are replaced by fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 2,5-difluorobromobenzene can be coupled with methyl nicotinate in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-difluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of this compound .

Scientific Research Applications

Methyl 2,5-difluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoronicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Methyl nicotinate: A non-fluorinated analog used in various pharmaceutical applications.

    2,5-Difluoronicotinic acid: The carboxylic acid form of methyl 2,5-difluoronicotinate.

    2,5-Difluoropyridine: A simpler fluorinated pyridine derivative.

Comparison: this compound is unique due to the presence of both methyl ester and fluorine substitutions. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, compared to its non-fluorinated analogs.

Properties

IUPAC Name

methyl 2,5-difluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUWHYMFMRSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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